molecular formula C11H16N4 B8596545 1-cyclopentyl-3-ethyl-4-cyano-5-amino-1H-pyrazole

1-cyclopentyl-3-ethyl-4-cyano-5-amino-1H-pyrazole

Cat. No. B8596545
M. Wt: 204.27 g/mol
InChI Key: DHNYPTQTZHWNJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopentyl-3-ethyl-4-cyano-5-amino-1H-pyrazole is a useful research compound. Its molecular formula is C11H16N4 and its molecular weight is 204.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-cyclopentyl-3-ethyl-4-cyano-5-amino-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-cyclopentyl-3-ethyl-4-cyano-5-amino-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-cyclopentyl-3-ethyl-4-cyano-5-amino-1H-pyrazole

Molecular Formula

C11H16N4

Molecular Weight

204.27 g/mol

IUPAC Name

5-amino-1-cyclopentyl-3-ethylpyrazole-4-carbonitrile

InChI

InChI=1S/C11H16N4/c1-2-10-9(7-12)11(13)15(14-10)8-5-3-4-6-8/h8H,2-6,13H2,1H3

InChI Key

DHNYPTQTZHWNJH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1C#N)N)C2CCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cyclopentylhydrazine hydrochloride (20.9 g, 0.1 moles), 97% sodium methoxide (5.6 g, 0.1 moles) and ethanol (100 ml) were combined and stirred at room temperature under argon for 2.5 hours. (1-Ethoxypropylidene)malononitrile was added to the reaction mixture and the mixture was refluxed for 21 hours. The reaction mixture was cooled and the solvent was removed in vacuo. The residue was treated with water (150 ml) and the obtained precipitate was collected by filtration, washed with water and dried in a vacuum oven for 24 hours to afford 14.2 g (70%) of 1-cyclopentyl-3-ethyl-5-amino-1H-pyrazole-4-carbonitrile as a brown powder, m.p. 171°-173° C.
Quantity
20.9 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

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